

Total Synthesis of (-)-Bakkenolide III: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bakkenolide IIIa*

Cat. No.: *B15596290*

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This technical guide provides a comprehensive overview of the total synthesis of the sesquiterpene lactone (-)-Bakkenolide III. The focus of this document is the enantioselective synthesis developed by Sha and coworkers, a route that strategically employs a key radical cyclization to construct the core cis-hydrindanone framework from a readily available chiral starting material. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed insights into the synthetic strategy, experimental methodologies, and quantitative outcomes.

Retrosynthetic Analysis and Strategy

The synthetic approach commences from the chiral pool, utilizing (S)-(+)-carvone as the starting material to establish the initial stereochemistry. The core of the strategy revolves around the construction of the characteristic cis-fused hydrindanone skeleton. This is achieved through a pivotal 6-exo-trig radical cyclization of an iodoketone intermediate. Subsequent functional group manipulations, including a stereoselective reduction and a samarium(II) iodide-mediated cyclization, complete the synthesis of the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of (-)-Bakkenolide III as reported by Sha and coworkers.

Step	Reaction	Starting Material	Product	Yield (%)
1	Epoxidation	(S)-(+)-Carvone	Epoxide	95
2	Reductive Epoxide Opening	Epoxide	Diol	92
3	Oxidative Cleavage & Aldol Condensation	Diol	Enone	75
4	Conjugate Addition & Iodination	Enone	Iodoketone	68
5	Radical Cyclization	Iodoketone	Bicyclic Ketone	70
6	Stereoselective Reduction	Bicyclic Ketone	Alcohol	98
7	Silyl Protection	Alcohol	TBS-ether	99
8	Ozonolysis	TBS-ether	Ketone	91 (two steps)
9	Propargylation	Ketone	Propargyl alcohol	85
10	Esterification	Propargyl alcohol	Ester	92
11	Desilylation	Ester	Hydroxyketone	95
12	SmI2 Mediated Cyclization	Hydroxyketone	(-)-Bakkenolide III	65
Overall	12 Steps	(S)-(+)-Carvone	(-)-Bakkenolide III	~10%

Key Experimental Protocols

Radical Cyclization for the Formation of the cis-Hydrindanone Core

This procedure details the key 6-exo-trig radical cyclization of the iodoketone intermediate to construct the bicyclic core of (-)-Bakkenolide III.

Procedure: To a refluxing solution of the iodoketone (1.0 eq) in deoxygenated toluene (0.02 M) was added a solution of AIBN (0.2 eq) and Bu₃SnH (1.2 eq) in toluene via a syringe pump over a period of 4 hours. The reaction mixture was then refluxed for an additional 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in acetonitrile and washed with hexane to remove the tin byproducts. The acetonitrile layer was concentrated, and the crude product was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cis-hydrindanone product.

Samarium(II) Iodide Mediated Cyclization

This protocol describes the final cyclization step to form the γ -lactone ring of (-)-Bakkenolide III using samarium(II) iodide.

Procedure: A solution of samarium(II) iodide (SmI₂) in THF (0.1 M) was prepared by adding 1,2-diiodoethane to a suspension of samarium metal in dry THF under an argon atmosphere until a deep blue color persisted. The hydroxyketone precursor (1.0 eq) was dissolved in dry THF and added dropwise to the freshly prepared SmI₂ solution (3.0 eq) at -78 °C. The reaction was stirred at this temperature for 1 hour, during which the blue color dissipated. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (-)-Bakkenolide III.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the total synthesis of (-)-Bakkenolide III.

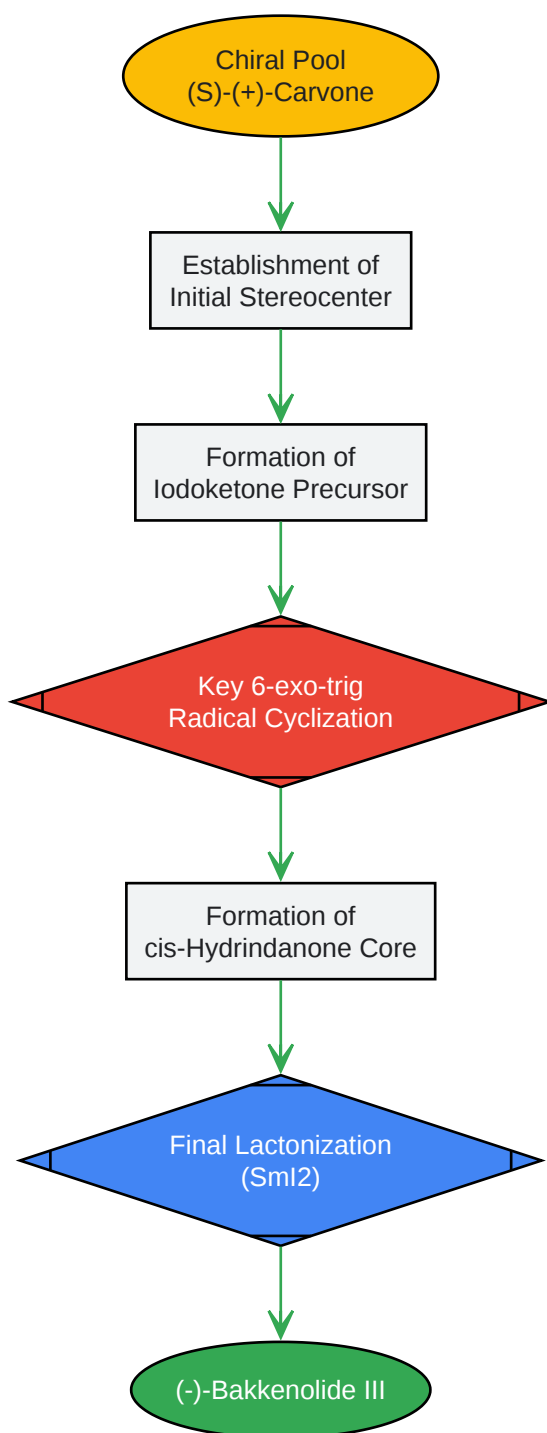


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Caption: Synthetic workflow for the total synthesis of (-)-Bakkenolide III.

Key Transformation Logic

The following diagram outlines the logical progression of the key bond-forming and stereochemical-setting steps.



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Caption: Logical flow of key transformations in the synthesis.

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